1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile
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Overview
Description
1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile is a complex organic compound with a unique structure that includes an azo group, a hydroxyl group, and a nitrile group
Preparation Methods
The synthesis of 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile typically involves multiple steps. The synthetic route often starts with the preparation of the nitrophenyl azo compound, followed by the introduction of the ethyl, hydroxy, and nitrile groups under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The azo group can participate in electron transfer reactions, while the nitrile group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other azo compounds and nitrile-containing molecules. Compared to these, 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile
- 1-Ethyl-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)diazenyl]-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Properties
CAS No. |
49744-25-4 |
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Molecular Formula |
C15H13N5O4 |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
1-ethyl-2-hydroxy-4-methyl-5-[(2-nitrophenyl)diazenyl]-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N5O4/c1-3-19-14(21)10(8-16)9(2)13(15(19)22)18-17-11-6-4-5-7-12(11)20(23)24/h4-7,21H,3H2,1-2H3 |
InChI Key |
WTIQNIFLDFEDQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)N=NC2=CC=CC=C2[N+](=O)[O-])C)C#N)O |
Origin of Product |
United States |
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